Ethyl 2,2-dihydroxyacetate
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Overview
Description
Ethyl 2,2-dihydroxyacetate: is an organic compound with the molecular formula C4H8O4. It is an ester derived from acetic acid and ethyl alcohol, characterized by the presence of two hydroxyl groups attached to the second carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dihydroxyacetate can be synthesized through the esterification of acetic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dihydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl glycol.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 2,2-dihydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-dihydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The ester group can undergo hydrolysis to release acetic acid and ethyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl 2,2-dihydroxyacetate can be compared with other similar compounds such as:
Ethyl diethoxyacetate: Similar in structure but with ethoxy groups instead of hydroxyl groups.
Ethyl glycolate: Contains a single hydroxyl group and is used in similar applications.
Ethyl lactate: Contains a hydroxyl group and a carboxyl group, used as a solvent and in the synthesis of biodegradable polymers.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C4H8O4 |
---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
ethyl 2,2-dihydroxyacetate |
InChI |
InChI=1S/C4H8O4/c1-2-8-4(7)3(5)6/h3,5-6H,2H2,1H3 |
InChI Key |
ZQEZLOXZUBIDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(O)O |
Origin of Product |
United States |
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